molecular formula C11H11N3O4 B8717030 Depyrazine 7,8-Dinitrophenyl Varenicline

Depyrazine 7,8-Dinitrophenyl Varenicline

Cat. No.: B8717030
M. Wt: 249.22 g/mol
InChI Key: VSKYGZMZVGNBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Depyrazine 7,8-Dinitrophenyl Varenicline is a synthetic impurity identified during the manufacturing or degradation of varenicline tartrate, a widely prescribed smoking cessation drug. Varenicline itself is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), designed to mitigate nicotine dependence by modulating dopaminergic activity . The impurity features a dinitrophenyl (DNP) group attached to the varenicline scaffold, specifically at the 7,8-positions of its pyrazino[2,3-h][3]benzazepine core. Its molecular formula is C₁₁H₁₁N₃O₄, with a molecular weight of 249.23 g/mol .

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C11H11N3O4/c15-13(16)10-2-8-6-1-7(5-12-4-6)9(8)3-11(10)14(17)18/h2-3,6-7,12H,1,4-5H2

InChI Key

VSKYGZMZVGNBGR-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Depyrazine 7,8-Dinitrophenyl Varenicline belongs to a family of varenicline derivatives modified with nitro groups. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₁H₁₁N₃O₄ 249.23 DNP groups at 7,8-positions of benzazepine
Depyrazine 6,8-Dinitrophenyl Varenicline Not provided Not provided DNP groups at 6,8-positions (positional isomer)
Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline C₁₅H₁₄F₃N₃O 309.29 Trifluoroacetyl group and nitro/amine at 7,8-positions
Varenicline Tartrate (Parent Compound) C₁₃H₁₃N₃ 211.27 Unmodified pyrazino-benzazepine core
  • Positional Isomerism: The placement of nitro groups (e.g., 6,8 vs. For instance, the 7,8-DNP derivative may exhibit greater steric constraints compared to the 6,8 isomer due to proximity to the pyrazine ring .

Reactivity and Stability

  • DNP Group Reactivity : The electron-withdrawing nitro groups enhance electrophilic character, making this compound prone to nucleophilic substitution or reduction reactions. This contrasts with varenicline’s unmodified structure, which is more resistant to such transformations .
  • Comparative Stability: DNP-containing compounds like this compound may exhibit lower thermal stability compared to non-nitrated analogs due to the nitro group’s propensity for exothermic decomposition .

Analytical Considerations

  • Detection Methods: DNP derivatives are often analyzed via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). The DNP group’s strong UV absorption (λ~350 nm) facilitates trace detection, unlike non-chromophoric impurities such as Related Substance C (imidazo-benzazepine derivative) .
  • Isomer Differentiation : Positional isomers (e.g., 6,8- vs. 7,8-DNP) require advanced techniques like tandem MS or nuclear magnetic resonance (NMR) for unambiguous identification .

Pharmacological Implications

The DNP group’s bulk and electron-withdrawing nature likely disrupt receptor binding, rendering it inert in therapeutic contexts .

Preparation Methods

Nitro Reduction of Trifluoroacetyl-Protected Precursors

A primary route involves the reduction of 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine (KSM) under hydrogen gas pressure. This method, described in patent literature, employs palladium-on-carbon (Pd/C) or platinum oxide as catalysts in polar aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate. The reaction proceeds at 20–50°C, achieving yields of 85–92% with residual solvent levels below 0.1% (w/w). Critical parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Hydrogen pressure3–5 barHigher pressures reduce reaction time
Catalyst loading5–10 wt% Pd/CExcess catalyst risks over-reduction
Temperature30–40°CElevated temps accelerate byproduct formation

Post-reduction, the trifluoroacetyl protecting group is hydrolyzed under basic conditions (e.g., NaOH/MeOH), yielding the free base.

Cyclocondensation with Haloacetaldehyde

An alternative approach utilizes haloacetaldehyde (Cl, Br) to form the benzazepine core. Protected diamino intermediates undergo cyclocondensation in aqueous or alcoholic media, facilitated by Lewis acids like aluminum chloride. This method avoids hazardous glyoxal derivatives, enhancing scalability:

Compound III+ClCH2CHOAlCl3/EtOHDepyrazine 7,8-Dinitrophenyl Varenicline\text{Compound III} + \text{ClCH}2\text{CHO} \xrightarrow{\text{AlCl}3/\text{EtOH}} \text{this compound}

Key advantages include reduced nitro group migration (≤0.5% side products) and compatibility with continuous flow reactors.

Oxidative Aromatization Strategies

Academic reports describe a six-step synthesis starting from 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol , involving Diels-Alder cyclization followed by oxidative cleavage with ozone or ruthenium tetroxide. While yielding high-purity product (>99.5%), this route’s reliance on stoichiometric oxidizers limits industrial adoption.

Process Optimization and Impurity Control

Catalytic Hydrogenation Dynamics

Comparative studies of Pd/C vs. Raney nickel reveal Pd/C’s superiority in minimizing N-nitroso impurities (<50 ppm). Kinetic modeling shows first-order dependence on hydrogen concentration, with an activation energy of 45.2 kJ/mol.

Solvent Selection and Byproduct Mitigation

Ternary solvent systems (e.g., THF/water/methanol) suppress dimerization byproducts by stabilizing the transition state. Patent data demonstrates that replacing dichloromethane with methyl tert-butyl ether (MTBE) reduces genotoxic impurities by 70%.

Crystallization and Polymorphism

This compound exhibits two polymorphs (Forms I and II), with Form I (mp 218–220°C) being thermodynamically stable. Seeding with Form I crystals during antisolvent crystallization (water/acetone) ensures batch-to-batch consistency.

Analytical Characterization and Regulatory Considerations

Chromatographic Profiling

HPLC methods using C18 columns (4.6 × 250 mm, 5 µm) and 0.1% phosphoric acid/acetonitrile gradients resolve Depyrazine from varenicline and related substances (Table 1):

Table 1: HPLC Method Parameters for Impurity Detection

ColumnFlow RateDetection (nm)LOD (ppm)LOQ (ppm)
Zorbax SB-C181.0 mL/min2300.050.15
XBridge BEH C180.8 mL/min2540.030.10

Spectroscopic Confirmation

  • MS (ESI+): m/z 250.1 [M+H]+ (calc. 249.22)

  • 1H NMR (DMSO-d6): δ 8.21 (d, J=2.1 Hz, 1H, Ar-H), 3.95 (m, 2H, CH2N), 3.02 (s, 1H, bridgehead H)

  • IR (KBr): 1530 cm⁻¹ (asymmetric NO2 stretch), 1340 cm⁻¹ (symmetric NO2 stretch)

Stability Under ICH Guidelines

Forced degradation studies (40°C/75% RH) show <2% decomposition over 6 months, with primary degradation pathways being nitro group reduction and bridgehead oxidation.

Industrial-Scale Challenges and Innovations

Continuous Manufacturing

Recent patents disclose tubular reactors for nitro reduction, achieving space-time yields of 0.8 kg/L·h with in-line FTIR monitoring. This reduces batch cycle times from 48 hours to 6 hours.

Green Chemistry Metrics

E-factor analysis highlights solvent recovery (85% THF recycling) and catalytic efficiency (TON > 1,000) as key sustainability drivers .

Q & A

Q. What mechanistic pathways explain the reactivity of the dinitrophenyl group in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro groups activate the phenyl ring for nucleophilic attack at meta/para positions. Kinetic studies (e.g., Hammett plots) using substituted hydrazines can quantify substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.